1-(5-Nitropyridin-2-yl)piperidin-3-ol 1-(5-Nitropyridin-2-yl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.: 88374-36-1
VCID: VC3757628
InChI: InChI=1S/C10H13N3O3/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2
SMILES: C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])O
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23 g/mol

1-(5-Nitropyridin-2-yl)piperidin-3-ol

CAS No.: 88374-36-1

Cat. No.: VC3757628

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Nitropyridin-2-yl)piperidin-3-ol - 88374-36-1

Specification

CAS No. 88374-36-1
Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
IUPAC Name 1-(5-nitropyridin-2-yl)piperidin-3-ol
Standard InChI InChI=1S/C10H13N3O3/c14-9-2-1-5-12(7-9)10-4-3-8(6-11-10)13(15)16/h3-4,6,9,14H,1-2,5,7H2
Standard InChI Key JMXCMNLDBVQJLG-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])O
Canonical SMILES C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])O

Introduction

PropertyValue
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
CAS Number88374-36-1
AppearanceNot specified in sources
SolubilityNot fully characterized in available sources
Melting PointNot specified in sources
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond AcceptorsMultiple (N atoms, nitro group, hydroxyl group)

The compound's reactivity is influenced by the electron-withdrawing nitro group on the pyridine ring, which increases the electrophilicity of certain positions. Additionally, the hydroxyl group can participate in hydrogen bonding interactions and may undergo various transformations including oxidation, esterification, and dehydration reactions.

MethodReagentsConditionsYieldProduct
Catalytic HydrogenationHydrogen, 10% palladium on carbon, ethanol20°C, 3.0h89%1-(5-Aminopyridin-2-yl)piperidin-4-ol (from corresponding nitro compound)
ReductionReduced iron, hydrochloric acid, ethanol, water90°C, 2.0h51%1-(5-Aminopyridin-2-yl)piperidin-4-ol (from corresponding nitro compound)

These synthesis methods for structurally related compounds provide insights into potential approaches for synthesizing 1-(5-Nitropyridin-2-yl)piperidin-3-ol, though specific optimization would be required for the 3-hydroxyl isomer .

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(5-Nitropyridin-2-yl)piperidin-3-ol, each with unique features that impact their chemical behavior and biological activity. Comparing these related structures provides valuable insights into structure-activity relationships.

Structural Analogues

Table 3: Comparison of 1-(5-Nitropyridin-2-yl)piperidin-3-ol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-(5-Nitropyridin-2-yl)piperidin-3-olC10H13N3O3223.23 g/molReference compound
1-(5-Nitropyridin-2-yl)piperidin-4-olC10H13N3O3223.23 g/molHydroxyl group at 4-position of piperidine
1-(3-Nitropyridin-2-yl)piperidin-4-olC10H13N3O3223.23 g/molNitro group at 3-position of pyridine, hydroxyl at 4-position of piperidine
1-(5-Nitropyrimidin-2-yl)piperidin-3-olC9H12N4O3224.22 g/molPyrimidine ring instead of pyridine ring
1-(5-Methylpyridin-2-yl)piperidin-3-olC11H16N2O192.26 g/molMethyl group instead of nitro group
1-(5-Nitropyridin-2-yl)pyrrolidin-3-olC9H11N3O3209.20 g/molPyrrolidine ring instead of piperidine ring

These structural variations can significantly impact the compounds' chemical properties, reactivity, and biological activities .

Functional Group Influence

The position of functional groups plays a crucial role in determining the biological activity and chemical reactivity of these compounds:

  • Nitro Group Position: The nitro group's position on the pyridine ring (3-position versus 5-position) affects the electron distribution and thus reactivity patterns.

  • Hydroxyl Group Position: The position of the hydroxyl group on the piperidine ring (3-position versus 4-position) influences hydrogen bonding capabilities and potential interactions with biological targets.

  • Ring System Variations: Substituting pyrimidine for pyridine or pyrrolidine for piperidine alters the electronic properties and three-dimensional structure of the molecule, potentially affecting binding affinities and selectivity .

Applications in Medicinal Chemistry

The potential applications of 1-(5-Nitropyridin-2-yl)piperidin-3-ol in medicinal chemistry stem from its structural features and the known biological activities of related compounds. The compound's unique combination of functional groups makes it a candidate for various applications.

As a Building Block in Drug Discovery

The compound can serve as a valuable building block or scaffold for medicinal chemistry efforts. The presence of the hydroxyl group provides a handle for further derivatization, allowing for the creation of diverse compound libraries for biological screening.

As a Molecular Probe

Compounds with well-defined structural features like 1-(5-Nitropyridin-2-yl)piperidin-3-ol can serve as molecular probes to investigate biological pathways and protein-ligand interactions. The nitro group can be leveraged for its electron-withdrawing properties in binding studies, while the hydroxyl group provides opportunities for hydrogen bonding interactions .

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